Z-Asn-ome

Übersicht

Beschreibung

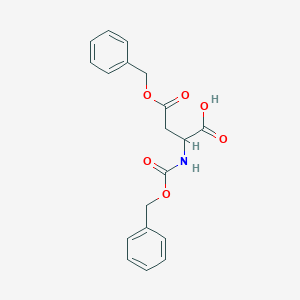

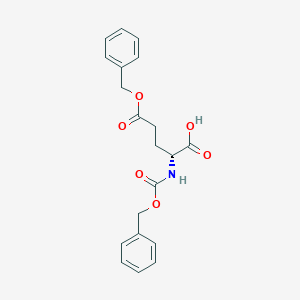

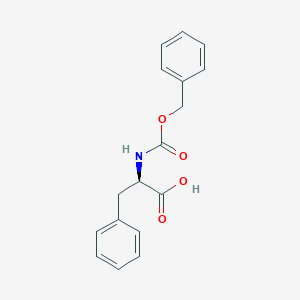

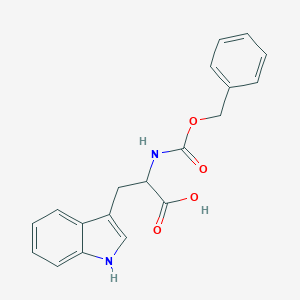

Z-Asn-ome is a product used in research and development . It has a molecular weight of 280.28 and a chemical formula of C₁₃H₁₆N₂O₅ .

Synthesis Analysis

Z-Asn-ome has been used in the synthesis of peptides. For example, it was used in the total synthesis of bovine pancreatic ribonuclease A . The synthesis involved seven successive azide condensations of peptide fragments .Wissenschaftliche Forschungsanwendungen

Application in Ischemia/Reperfusion Injury

A study by Yaoita, Ogawa, Maehara, and Maruyama (1998) demonstrated that Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, could reduce myocardial reperfusion injury in vivo. This was achieved by attenuating cardiomyocyte apoptosis within the ischemic area at risk (Yaoita et al., 1998).

Application in Protein Topology Prediction

Diederichs et al. (1998) developed an artificial neural network to predict the topology of bacterial outer membrane β-strand proteins. The study focused on predicting the z-coordinate of Cα atoms in such proteins, facilitating understanding of their structural and functional aspects (Diederichs et al., 1998).

Application in Genome Engineering

Gaj, Gersbach, and Barbas (2013) reviewed the use of Zinc-finger nucleases (ZFNs) in genome engineering. These tools have reshaped biological research, enabling genetic modifications through DNA double-strand breaks that stimulate repair mechanisms (Gaj et al., 2013).

Application in Material Science

Yin et al. (2021) investigated the effects of Zn addition on the microstructure, mechanical, and corrosion properties of Mg-5Ga alloy. The study demonstrated that Zn addition could enhance mechanical performance and anticorrosion properties, with implications for material engineering applications (Yin et al., 2021).

Application in Ethical and Scientific Analysis of Gene Editing

Palpant and Dudzinski (2013) discussed the ethical and scientific aspects of Zinc finger nuclease (ZFN) technology. They explored how ZFN research could address ethical and scientific questions in gene therapy and gene editing applications (Palpant & Dudzinski, 2013).

Safety And Hazards

When handling Z-Asn-ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asn-ome | |

CAS RN |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)